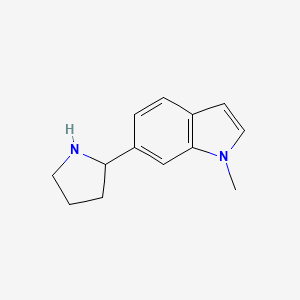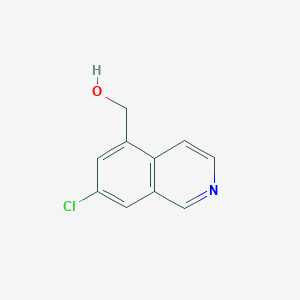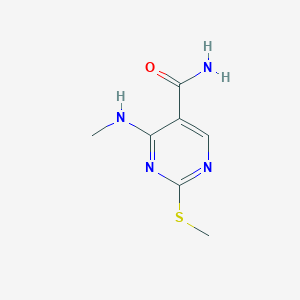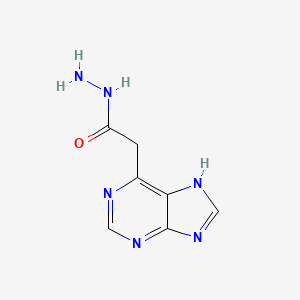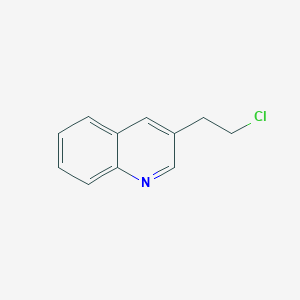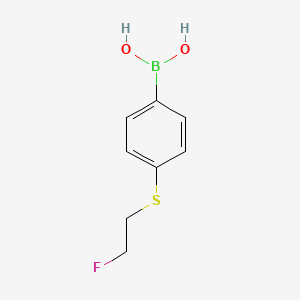
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 2-fluoro-ethylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid typically involves the introduction of the 2-fluoro-ethylsulfanyl group to a benzene ring followed by the formation of the boronic acid group. One common method involves the reaction of 4-bromobenzeneboronic acid with 2-fluoroethylthiol under palladium-catalyzed conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the 2-fluoro-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form corresponding boranes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor for drug development, especially in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The 2-fluoro-ethylsulfanyl group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the boronic acid and ethylsulfanyl groups.
2-Fluorobenzoic acid: Contains a fluorine atom on the benzene ring but does not have the boronic acid or ethylsulfanyl groups.
4-(Methylsulfanyl)-benzeneboronic acid: Similar but with a methylsulfanyl group instead of a 2-fluoro-ethylsulfanyl group.
Uniqueness
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is unique due to the presence of both the boronic acid and 2-fluoro-ethylsulfanyl groups. This combination allows for versatile reactivity in synthetic applications and potential biological activity that is not observed in simpler analogs .
Properties
CAS No. |
958451-96-2 |
|---|---|
Molecular Formula |
C8H10BFO2S |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
[4-(2-fluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO2S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |
InChI Key |
NGQNTMDWZJCFIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCF)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


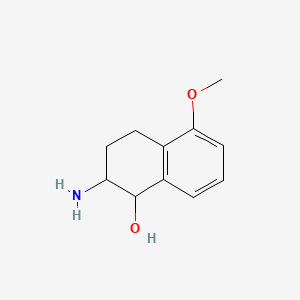
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
